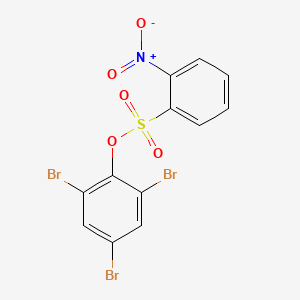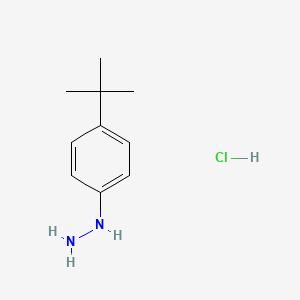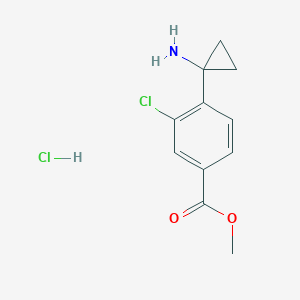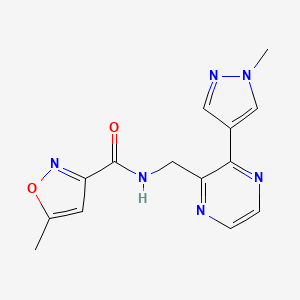![molecular formula C22H21N3O5S B2855242 N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-86-9](/img/no-structure.png)
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Quinazolinone derivatives, including complex structures related to the query compound, are synthesized through various chemical reactions involving key precursors like anthranilamide. These synthetic pathways often explore the reactivity of different substituents to produce novel compounds with potential biological activities (Chern et al., 1988).
Antimicrobial and Antifungal Activities
- Some quinazolinone derivatives have been evaluated for their antimicrobial and antifungal properties. The research has identified compounds exhibiting significant activity against a range of bacteria and fungi, highlighting the potential of quinazolinone-based compounds in developing new antimicrobial agents (Fawzy et al., 2012).
Anticancer Properties
- Quinazolinone derivatives are also investigated for their anticancer properties. Studies have focused on synthesizing compounds with enhanced cytotoxicity against various cancer cell lines, offering insights into the design of novel anticancer drugs (Nowak et al., 2015).
Antiviral Activities
- The antiviral potential of quinazolinone derivatives against respiratory and biodefense viruses has been explored. Novel synthesized compounds have shown efficacy in inhibiting the replication of avian influenza and other viruses, suggesting a promising avenue for antiviral drug development (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
- Research on quinazolinone derivatives linked to 1,3,4-oxadiazole has investigated their analgesic and anti-inflammatory activities. Certain compounds have demonstrated potent activity, underscoring the therapeutic potential of quinazolinone-based molecules in pain and inflammation management (Dewangan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the reaction of 2-(oxolan-2-ylmethyl)aniline with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-(oxolan-2-ylmethyl)aniline", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Benzoyl chloride", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-(oxolan-2-ylmethyl)aniline is reacted with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in the presence of sodium borohydride to form the corresponding imine.", "Step 2: The imine is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then acetylated with acetic anhydride to form the corresponding N-acetyl amine.", "Step 4: The N-acetyl amine is then reacted with benzoyl chloride in the presence of N,N-dimethylformamide to form the corresponding benzamide.", "Step 5: The benzamide is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 7: The free base is then dissolved in methanol and ethyl acetate, and the resulting solution is washed with water to remove impurities.", "Step 8: The solvent is then evaporated to obtain the final product, N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide." ] } | |
Numéro CAS |
688055-86-9 |
Formule moléculaire |
C22H21N3O5S |
Poids moléculaire |
439.49 |
Nom IUPAC |
N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O5S/c26-20(23-10-15-2-1-7-28-15)14-5-3-13(4-6-14)11-25-21(27)16-8-18-19(30-12-29-18)9-17(16)24-22(25)31/h3-6,8-9,15H,1-2,7,10-12H2,(H,23,26)(H,24,31) |
Clé InChI |
ADZFDKVJIVVHHE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)


![N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2855170.png)

![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)
![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)